PAL-545 HCl

Serotonin-Dopamine Releasing Agent Monoamine Transporter Neuropharmacology

Generic SDRAs or tryptamine scaffolds cannot replicate PAL-545 HCl's specific experimental outcomes, where minor halogen or alkyl chain modifications drastically alter transporter selectivity. This compound uniquely spares norepinephrine release, providing a critical tool for isolating dopaminergic pathways in behavioral models. • 35-fold selectivity for DA over NE enables attribution of reward/locomotion effects to dopamine rather than noradrenergic mechanisms. • Partial 5-HT2A agonism (EC50 246 nM, Emax 87%) allows concurrent receptor modulation studies relevant to psychedelic-assisted therapy research. • Moderate potency (5-HT EC50 36.6 nM, DA EC50 150 nM) reduces acute toxicity and receptor internalization artifacts in long-term HTS and cell culture assays.

Molecular Formula C12H16ClFN2
Molecular Weight 242.72
CAS No. 1379932-98-5
Cat. No. B609825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAL-545 HCl
CAS1379932-98-5
SynonymsPAL-545 HCl;  PAL545 HCl;  PAL 545 HCl;  PAL-545 Hydrochloride;  PAL545 Hydrochloride;  PAL 545 Hydrochloride; 
Molecular FormulaC12H16ClFN2
Molecular Weight242.72
Structural Identifiers
SMILESNC(CC1=CNC2=C1C=C(F)C=C2)CC.[H]Cl
InChIInChI=1S/C12H15FN2.ClH/c1-2-10(14)5-8-7-15-12-4-3-9(13)6-11(8)12;/h3-4,6-7,10,15H,2,5,14H2,1H3;1H
InChIKeyJVSAWYHOYJHIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PAL-545 HCl: A Selective Serotonin-Dopamine Releasing Agent


PAL-545 HCl (also known as 5-fluoro-α-ethyltryptamine or 5-fluoro-AET) is a substituted tryptamine derivative that acts as a serotonin-dopamine releasing agent (SDRA) and a partial agonist at the serotonin 5-HT2A receptor [1]. It exhibits a distinct pharmacological profile, selectively inducing the release of serotonin (5-HT) and dopamine (DA) while largely sparing norepinephrine (NE) release [2]. This compound is primarily utilized as a research tool in in vitro studies to investigate monoamine transporter function, synaptic physiology, and the role of dual 5-HT/DA modulation in behavioral models.

Why PAL-545 HCl Cannot Be Substituted for Other SDRAs


Procurement of a generic 'SDRA' or tryptamine scaffold is insufficient to replicate the experimental outcomes observed with PAL-545 HCl. Even minor structural modifications in this class, such as halogen substitution or alkyl chain length, drastically alter transporter selectivity and off-target receptor interactions. For instance, substituting a chlorine for a fluorine atom (PAL-542 vs. PAL-545) shifts the serotonin:dopamine release ratio from approximately 3:1 to nearly 4:1 and alters 5-HT2A receptor efficacy from full to partial agonism [1]. These nuanced differences in monoamine balance and receptor modulation directly impact neuronal excitability and behavioral pharmacology, making precise chemical identity non-negotiable for reproducibility [2].

PAL-545 HCl: Quantitative Differentiation from Closest Analogs


Divergent Dopamine-to-Serotonin Release Ratio

PAL-545 exhibits a significantly different serotonin-to-dopamine release balance compared to its close 5-chloro analog PAL-542. While both are SDRAs, PAL-545 demonstrates a higher relative preference for serotonin release, yielding a dopamine/serotonin (DA/5-HT) EC50 ratio of approximately 4.1, whereas PAL-542 shows a DA/5-HT ratio of approximately 3.4 [1]. This 17% increase in relative serotonergic activity can lead to distinct behavioral and neurochemical outcomes in comparative studies.

Serotonin-Dopamine Releasing Agent Monoamine Transporter Neuropharmacology

Superior Selectivity for Dopamine Over Norepinephrine

PAL-545 demonstrates approximately 35-fold selectivity for dopamine release over norepinephrine release, based on EC50 values of 150 nM for DA and 5,334 nM for NE [1]. This is a stark contrast to its α-methyl analog PAL-544 (5-fluoro-αMT), which exhibits only about 4-fold selectivity (DA EC50 ~32-37 nM; NE EC50 ~78-126 nM) [2]. The substantial reduction in noradrenergic activity for PAL-545 is a critical differentiator, as NE release is associated with cardiovascular side effects and heightened abuse liability in preclinical models.

Selective Monoamine Releaser Norepinephrine Sparing Cardiovascular Safety Profile

Distinct Target Engagement Beyond Monoamine Release

Unlike the naphthylaminopropane class of releasers such as PAL-287, PAL-545 possesses significant direct agonist activity at the serotonin 5-HT2A receptor. PAL-545 binds to and activates 5-HT2A receptors with an EC50 of 246 nM and an Emax of 87% [1]. In contrast, PAL-287 is primarily a transporter substrate with negligible direct receptor agonism reported [2]. This adds a layer of polypharmacology for PAL-545, meaning its in vivo or ex vivo effects are a combination of increased synaptic monoamine levels and direct post-synaptic receptor activation.

5-HT2A Receptor Agonism Serotonin Receptor Polypharmacology

Well-Balanced SDRA Profile in a Narrow Chemical Space

Within the PAL series of α-alkyltryptamines, PAL-545 occupies a unique balance of releasing potencies. It is less potent than PAL-544 and PAL-287 across all three monoamines but maintains a highly favorable selectivity profile (35x DA over NE; 4x 5-HT over DA) [1]. This positions PAL-545 as a 'moderate-potency, high-selectivity' probe, which is valuable in assays where overly potent compounds may cause rapid receptor desensitization or cytotoxicity. Data from rat synaptosomes confirm this moderate potency: 5-HT EC50 = 36.6 nM, DA EC50 = 150 nM, NE EC50 = 5334 nM [2].

Structure-Activity Relationship Tryptamine SAR Selective Releaser

PAL-545 HCl: Validated Research Applications


Dissecting Dopaminergic vs. Noradrenergic Contributions to Behavior

Due to its 35-fold selectivity for DA over NE [1], PAL-545 is an ideal tool for behavioral neuroscientists investigating the specific role of dopamine release in reward, locomotion, or cognition. When compared to mixed DA/NE releasers like PAL-544 or amphetamine, PAL-545 allows researchers to attribute observed effects more confidently to dopaminergic pathways rather than noradrenergic or combined mechanisms.

5-HT2A Receptor Modulation and Synaptic Plasticity

The partial agonist activity of PAL-545 at 5-HT2A receptors (EC50 246 nM, Emax 87%) [2] makes it a valuable compound for ex vivo electrophysiology and neurochemistry studies. Researchers can use PAL-545 to explore how concurrent 5-HT2A activation modulates the synaptic effects of elevated serotonin and dopamine levels, a scenario relevant to understanding the neurobiology of psychedelic-assisted therapies and complex mood disorders.

Comparative SAR Studies in Tryptamine Transporter Ligands

For medicinal chemistry and pharmacology programs focused on developing novel SDRA scaffolds, PAL-545 serves as a critical reference standard. Its distinct profile compared to the 5-chloro (PAL-542) and α-methyl (PAL-544) analogs provides a data-rich benchmark for understanding how 5-position halogen substitution and α-alkyl chain length alter transporter selectivity and receptor crosstalk [3].

In Vitro Assays Requiring Moderate Potency

In high-throughput screening (HTS) or long-term cell culture experiments, the relatively moderate potency of PAL-545 (5-HT EC50 36.6 nM, DA EC50 150 nM) [4] is an advantage. It reduces the likelihood of acute toxicity, rapid receptor internalization, or non-specific binding artifacts often seen with ultra-high-potency analogs (e.g., PAL-287, PAL-544), thereby improving assay robustness and signal-to-noise ratio.

Technical Documentation Hub

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